methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
Description
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS 865657-63-2) is a benzoxazine derivative with the molecular formula C₁₇H₁₆BrNO₅S and a molecular weight of 426.29 g/mol . Its structure comprises a 1,4-benzoxazine core substituted with a methyl acetate group at position 3 and a 4-bromophenylsulfonyl moiety at position 4 (Figure 1). The compound is synthesized via nucleophilic substitution or sulfonylation reactions, often employing potassium carbonate as a base in dry acetone . It is reported to have a purity of >90% and is of interest in medicinal chemistry due to the bioactivity of related benzoxazine and benzothiazine derivatives .
Properties
IUPAC Name |
methyl 2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO5S/c1-23-17(20)10-13-11-24-16-5-3-2-4-15(16)19(13)25(21,22)14-8-6-12(18)7-9-14/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNQRVKWVBKDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate amine and a phenol derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromophenyl or sulfonyl groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromophenyl and sulfonyl groups can interact with specific amino acid residues in the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Ethyl 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
Ethyl esters of benzoxazine derivatives, such as ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate , share the benzoxazine core but differ in substituents and ester groups. Key distinctions include:
Table 1: Structural Comparison of Benzoxazine Derivatives
Benzothiazine Analogs
Benzothiazines, such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate (C₁₁H₁₁NO₃S, MW 279.33), replace the benzoxazine oxygen with sulfur . This substitution alters electronic properties and bioactivity:
Table 2: Heterocyclic Analog Comparison
Substituent-Driven Functional Differences
- 4-Bromophenylsulfonyl Group : Introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in biological targets compared to simpler substituents (e.g., nitro or keto groups) .
- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher metabolic stability than ethyl esters due to reduced susceptibility to esterase cleavage .
Research Implications
Future studies should explore:
- The impact of the bromophenylsulfonyl group on target selectivity.
- Comparative pharmacokinetic profiles of methyl vs. ethyl esters.
Biological Activity
Methyl 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate (CAS No. 865657-63-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition, and other relevant pharmacological effects.
- Molecular Formula : C17H16BrNO5S
- Molecular Weight : 426.28 g/mol
- Physical Properties :
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Bacillus subtilis | Strong |
| Klebsiella pneumoniae | Moderate |
The compound demonstrated a zone of inhibition ranging from 12 mm to over 25 mm depending on the concentration used in the assays .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, this compound has been evaluated for its ability to inhibit specific enzymes:
- C1r Protease Inhibition :
- Acetylcholinesterase Inhibition :
Pharmacological Implications
The biological activities of this compound suggest several pharmacological applications:
- Antimicrobial Agents : Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria positions it as a candidate for developing new antibiotics.
- Therapeutic Applications in Complement Disorders : Given its enzyme inhibition profile, it could be explored for therapeutic use in diseases related to complement system dysregulation.
Case Studies
A series of case studies have been documented regarding the synthesis and biological evaluation of related benzoxazine derivatives:
- Synthesis and Evaluation :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
